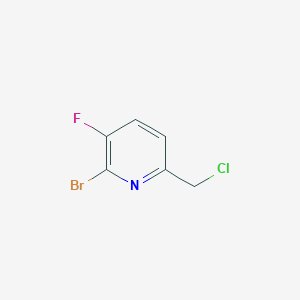
8-Fluoro-1-methylisoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 8-Fluoro-1-methylisoquinoline is C10H8FN . The InChI code is 1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 . The molecular weight is 161.18 g/mol .Physical And Chemical Properties Analysis
This compound is a yellow solid at room temperature. It has a melting point of 69-71°C and a boiling point of 227-229°C. The compound is poorly soluble in water but readily soluble in organic solvents such as ethanol, chloroform, and methylene chloride.Applications De Recherche Scientifique
Synthesis and Derivative Formation
8-Fluoro-1-methylisoquinoline serves as a key intermediate in various chemical transformations. A notable application is in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which can be used to create 8-amino-3,4-dihydroisoquinolines. These compounds are starting points for synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, 8-fluoro-3,4-dihydroisoquinoline can be reduced and alkylated to produce 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have potential as building blocks in the development of central nervous system drug candidates (Hargitai et al., 2018).
Pharmacological Research
This compound-related compounds are also explored in pharmacological research. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a similar isoquinoline compound, has been shown to reverse the reduction in self-care behavior induced by maternal separation stress in rats. This effect is achieved by modulating glutamatergic and GABAergic systems, demonstrating the compound's potential in addressing stress-related behaviors (Pesarico et al., 2017).
Chemical Stability and Photostability Studies
Fluoroquinolone derivatives, which include this compound structures, have been studied for their photostability and biological activity. Introduction of substituents at the 8 position of quinolones, such as fluorine, can influence their stability and antibacterial activities under UV irradiation. This research is crucial for understanding the behavior of these compounds under different environmental conditions (Matsumoto et al., 1992).
Antibacterial Agent Development
This compound derivatives are also being explored for their potential as antibacterial agents. Structural modifications in these compounds can result in potent antibacterial activities against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus. This exploration includes understanding how different substitutions at various positions of the quinoline nucleus affect antibacterial activity (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 8-Fluoro-1-methylisoquinoline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
This compound is a type of isoquinoline, which is a structural isomer of quinoline and is widely found in naturally occurring alkaloids . Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Mode of Action
It is known that isoquinolines can interact with various biological targets, leading to changes in cellular processes . The introduction of a fluorine atom often causes unique bioactivities .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Pharmacokinetics
It is known that fluoroquinolones, a class of compounds related to 8-fluoro-1-methylisoquinoline, have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
It is known that fluorinated isoquinolines, which include this compound, have unique characteristics such as biological activities and light-emitting properties .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
8-Fluoro-1-methylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions stabilize DNA strand breaks, thereby inhibiting DNA synthesis. Additionally, this compound can bind to other proteins and enzymes, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects can result in altered cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with DNA gyrase and topoisomerase IV results in the stabilization of enzyme-DNA complexes, blocking the progress of the replication fork . Additionally, the compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular function. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by inhibiting or activating key metabolic enzymes . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular and tissue environments. Studying the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interactions with biomolecules and its overall biochemical behavior
Propriétés
IUPAC Name |
8-fluoro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHPTBMAGTLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


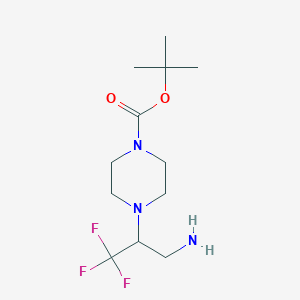
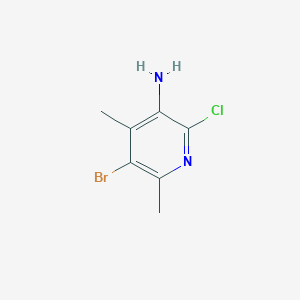
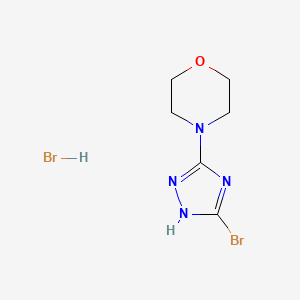
![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)
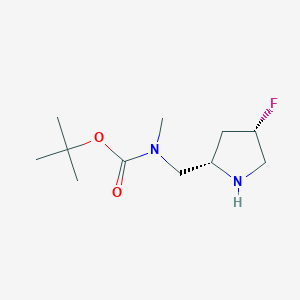
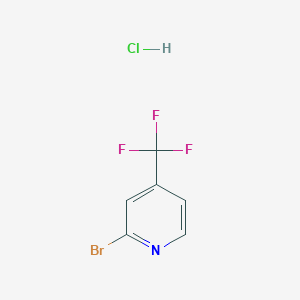

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

